molecular formula C6H12Cl2N4 B11893916 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride

Cat. No.: B11893916
M. Wt: 211.09 g/mol
InChI Key: HCMIIFOULYJYHC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4 and a molecular weight of 211.09 g/mol . This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride is unique due to its specific amine group at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H

InChI Key

HCMIIFOULYJYHC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2N)CN1.Cl.Cl

Origin of Product

United States

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